molecular formula C14H19NO6 B021955 7-Amino-4,5,6-triethoxy-3-hydroxyphthalide CAS No. 103658-46-4

7-Amino-4,5,6-triethoxy-3-hydroxyphthalide

Cat. No. B021955
M. Wt: 297.3 g/mol
InChI Key: WXROGYUKEGMRLK-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The structure of “7-Amino-4,5,6-triethoxy-3-hydroxyphthalide” is mentioned in several sources , but no detailed analysis is available.


Physical And Chemical Properties Analysis

While the physical and chemical properties of “7-Amino-4,5,6-triethoxy-3-hydroxyphthalide” are mentioned in some sources , no detailed analysis is provided.

Scientific Research Applications

  • Protein Structure Phasing : A related bromine derivative, 5-Amino-2,4,6-tribromoisophthalic acid, is used in phasing protein structures using MAD phasing. This compound combines heavy atoms with amino and carboxyl groups for binding to proteins, demonstrating its utility in crystallography (Beck, Gruene, & Sheldrick, 2010).

  • Therapeutic Efficacy : Compound derivatives show potential in therapeutic applications due to their activity against large tumors, nonrelapseability, and oral activity, making them promising candidates for clinical development (Rivkin et al., 2004).

  • Detection of Trinitrophenol (TNP) : An amino group significantly enhances the selective detection of 2,4,6-trinitrophenol (TNP) in water, with the diamino derivative showing the highest detection limit at 120 ppb compared to those with one amino or no amino group. This indicates the potential for environmental monitoring applications (Das & Mandal, 2018).

  • Enzyme Synthesis Enhancement : Incorporating unnatural amino acids can improve the activity of natural enzymes by 8-11-fold, offering easy access to new sequence and functional space for engineering and evolution of enzyme functions. This has potential applications in food and pharmaceutical industries (Ugwumba et al., 2011).

  • Anti-inflammatory Activity : 3-arylphthalide compound 5a shows promising anti-inflammatory activity, showing better antioxidant activity than the Trolox standard and strong inhibition of nitric oxide production in microglial and macrophage cells. This suggests its potential in medical applications for treating inflammation (Ortega et al., 2022).

Safety And Hazards

There is a Safety Data Sheet (SDS) available for “7-Amino-4,5,6-triethoxy-3-hydroxyphthalide” that includes information on hazard identification, first-aid measures, fire-fighting measures, accidental release measures, handling and storage, exposure controls/personal protection, and more .

properties

IUPAC Name

7-amino-4,5,6-triethoxy-3-hydroxy-3H-2-benzofuran-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO6/c1-4-18-10-8-7(13(16)21-14(8)17)9(15)11(19-5-2)12(10)20-6-3/h14,17H,4-6,15H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXROGYUKEGMRLK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C(=C(C2=C1C(OC2=O)O)N)OCC)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60908538
Record name 7-Amino-4,5,6-triethoxy-3-hydroxy-2-benzofuran-1(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60908538
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

297.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Amino-4,5,6-triethoxy-3-hydroxyphthalide

CAS RN

103658-46-4
Record name 7-Amino-4,5,6-triethoxy-3-hydroxyphthalide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0103658464
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 7-Amino-4,5,6-triethoxy-3-hydroxy-2-benzofuran-1(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60908538
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
須藤敦子, 湯浅聡, 梅津浩平, 斎藤光実 - 日本薬理学雑誌, 1986 - jstage.jst.go.jp
tritoqualine (TRQ) 連投による胆汁分泌亢進作用をラットを用いて phenobarbital (PB) の作用と 比較検討した. 14 日間の連投により胆汁分泌速度は TRQ (25, 50,100 mg/kg/day), PB (50mg/kg/…
Number of citations: 2 www.jstage.jst.go.jp

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